N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a cyanobenzamide group, which contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Result of Action
The molecular and cellular effects of N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide’s action are currently unknown
Action Environment
The action, efficacy, and stability of N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide can be influenced by various environmental factors. These factors may include the pH, temperature, and humidity of the environment, as well as the presence of other substances that could interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furan derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)propionamide
- 2,5-Furandicarboxylic acid
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide stands out due to its unique combination of a bifuran moiety and a cyanobenzamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(22-15)14-6-7-21-11-14/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCFDLVQOLGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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